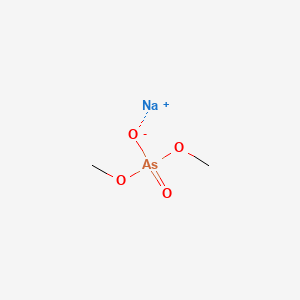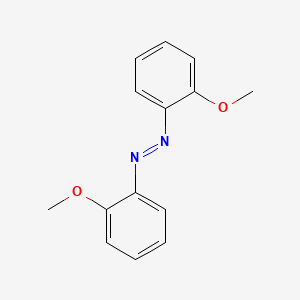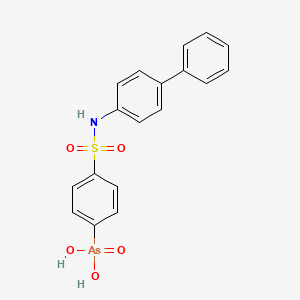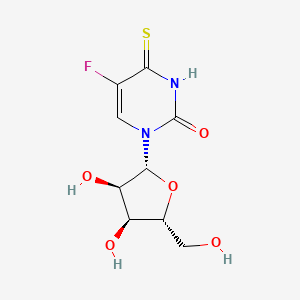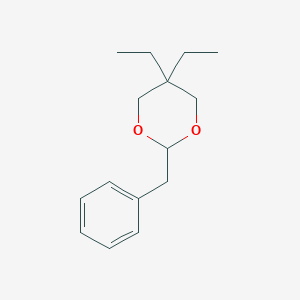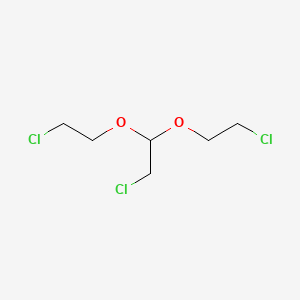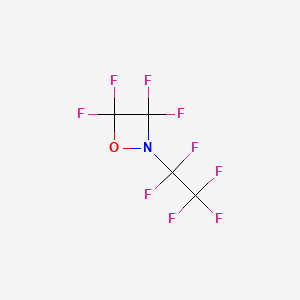
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- is a fluorinated heterocyclic compound. It is characterized by the presence of an oxazetidine ring, which is a four-membered ring containing one oxygen and one nitrogen atom. The compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the cyclization of a suitable fluorinated amine with a fluorinated carbonyl compound. The reaction is often carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to introduce the high fluorine content efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazetidine N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazetidine N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are being investigated for potential pharmaceutical applications, including as enzyme inhibitors and antiviral agents.
Industry: The compound’s high fluorine content makes it valuable in the development of advanced materials, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism by which 1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms can form strong interactions with hydrogen-bond donors, stabilizing the compound’s binding to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide: This compound also contains a four-membered ring with high fluorine content but includes a sulfur atom instead of nitrogen.
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Similar in structure but with different heteroatoms, leading to distinct chemical properties.
Uniqueness
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- is unique due to its combination of an oxazetidine ring and high fluorine content. This combination imparts unique reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
360-46-3 |
|---|---|
Fórmula molecular |
C4F9NO |
Peso molecular |
249.03 g/mol |
Nombre IUPAC |
3,3,4,4-tetrafluoro-2-(1,1,2,2,2-pentafluoroethyl)oxazetidine |
InChI |
InChI=1S/C4F9NO/c5-1(6,7)2(8,9)14-3(10,11)4(12,13)15-14 |
Clave InChI |
RXUSQTIPYBVRTK-UHFFFAOYSA-N |
SMILES canónico |
C1(C(ON1C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


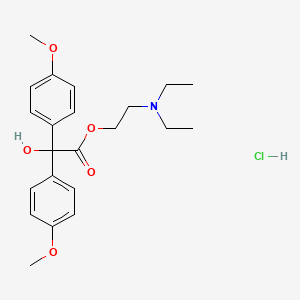
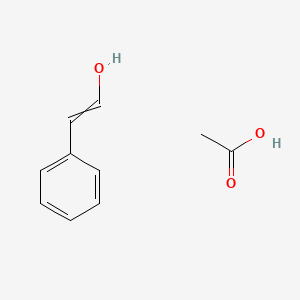
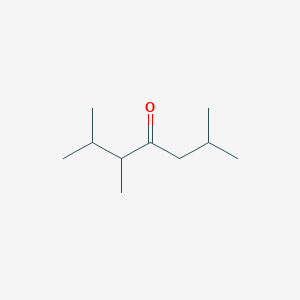
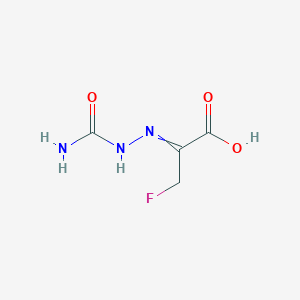
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)


